3-(1,3-Dioxan-2-Yl)-4'-Phenoxypropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

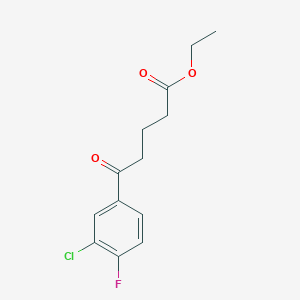

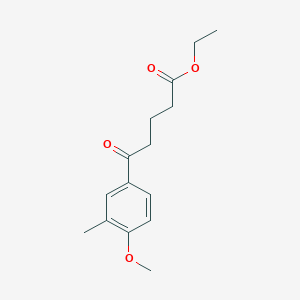

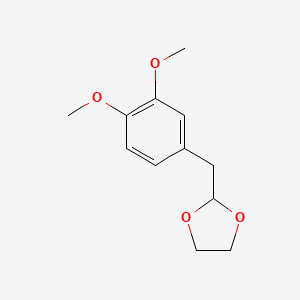

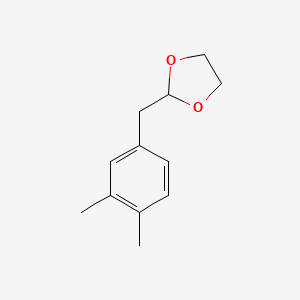

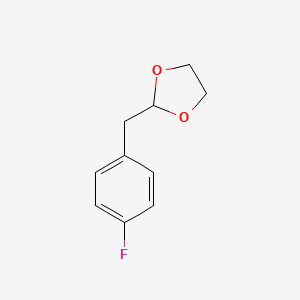

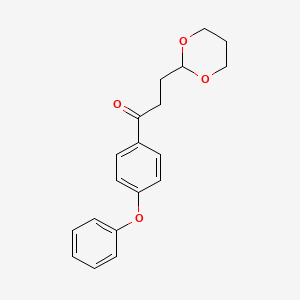

The compound “3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, attached to a phenyl ring via a propiophenone group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,3-dioxane ring, possibly through an acetal formation reaction . The propiophenone group could potentially be introduced through a Friedel-Crafts acylation .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,3-dioxane ring, a phenyl ring, and a propiophenone group . The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the 1,3-dioxane ring could be hydrolyzed under acidic conditions to yield a diol . The propiophenone group could undergo various reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a 1,3-dioxane ring generally have relatively low boiling points for their molecular weight, and are often liquids at room temperature .Aplicaciones Científicas De Investigación

Vinylphosphonium Salt Mediated Reactions

- Application : This compound is involved in the reactions between alkyl propiolates and aminophenols or hydroxyphenols. These reactions can lead to the production of various derivatives like methyl 2-(1,3-benzodioxol-2-yl)acetate or 3-(1-phenylmethylidene)-1,4-benzodioxin-2-one, showing its utility in organic synthesis (Yavari, Souri, Sirouspour, & Djahaniani, 2006).

Allosteric Modifiers of Hemoglobin

- Application : The derivatives of this compound have been studied for their potential to decrease the oxygen affinity of human hemoglobin A, indicating a potential role in the treatment of conditions like ischemia or stroke (Randad, Mahran, Mehanna, & Abraham, 1991).

Acylation and Alkylation in Polyphosphoric Acid

- Application : It has been used in the reaction of 3-halo- and 3-ethoxypropionic acids with 1,3-dimethoxybenzene in polyphosphoric acid, showing its role in complex organic synthesis processes (Kasturi & Damodaran, 1969).

Liquid Crystalline Polymers

- Application : Compounds containing 1,3-dioxane-2,5-diyl groups, related to 3-(1,3-dioxan-2-yl)-4'-phenoxypropiophenone, have been utilized in the synthesis of liquid crystalline polymers. These polymers present smectic mesomorphism, which is relevant in materials science (Hsu, Rodriguez-Parada, & Percec, 1987).

Thromboxane Receptor Antagonist Synthesis

- Application : A novel thromboxane receptor antagonist, synthesized using a compound structurally related to this compound, demonstrated potent in vivo activity, which could be significant in pharmacological research (Brewster, Brown, Foubister, Jessup, & Smithers, 1988).

Ferroelectric Liquid Crystal Materials

- Application : Research on compounds like (+)-4-(5-Alkyl-1,3-dioxan-2-yl)phenyl 4-(2-Methylbutoxy)benzoates, related to the target compound, showed ferroelectric liquid-crystal behavior, indicating potential applications in advanced materials technology (Haramoto & Kamogawa, 1990).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as ssr411298, have been shown to inhibit fatty acid amide hydrolase (faah), an enzyme responsible for the degradation of endocannabinoids .

Biochemical Pathways

The inhibition of FAAH leads to an increase in the levels of endocannabinoids, such as anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA). These endocannabinoids play a crucial role in various physiological processes, including appetite, cognition, anxiety, mood, and pain .

Result of Action

The increase in endocannabinoid levels due to FAAH inhibition can lead to various effects. For instance, SSR411298, a similar compound, has shown robust antidepressant-like activity in animal models .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c20-18(11-12-19-21-13-4-14-22-19)15-7-9-17(10-8-15)23-16-5-2-1-3-6-16/h1-3,5-10,19H,4,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYMZXRKNVAAJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646004 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

884504-36-3 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.